Trihexylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexylarsine is an organoarsenic compound with the chemical formula As(C6H13)3. It is a member of the arsine family, which includes compounds where arsenic is bonded to organic groups. This compound is known for its applications in various fields of chemistry and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexylarsine can be synthesized through the reaction of arsenic trichloride with hexylmagnesium bromide. The reaction typically proceeds as follows:
AsCl3+3C6H13MgBr→As(C6H13)3+3MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trihexylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: this compound can participate in substitution reactions where the hexyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsines depending on the reagents used.
Scientific Research Applications
Trihexylarsine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trihexylarsine involves its ability to form complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: Another organoarsenic compound with phenyl groups instead of hexyl groups.
Trimethylarsine: Contains methyl groups instead of hexyl groups.
Uniqueness
Trihexylarsine is unique due to its longer alkyl chains, which impart different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
5852-60-8 |
---|---|
Molecular Formula |
C18H39As |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
trihexylarsane |
InChI |
InChI=1S/C18H39As/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI Key |
WBZDESOJNATWDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[As](CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.